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molecular formula C11H12N4O2 B8651987 Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-3-carboxylate

Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-3-carboxylate

Cat. No. B8651987
M. Wt: 232.24 g/mol
InChI Key: QGGSBFQJOXAFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06949648B2

Procedure details

To diethyl ether (200 mL), was added a 20% sodium ethoxide ethanol solution (280 g, 820 mmol) at 0° C., and subsequently was added dropwise diethyl oxalate (19.8 g, 400 mmol), and the mixture was stirred at the same temperature for 30 minutes. To the solution, was added dropwise a solution of acetonitrile (21 mL, 400 mmol) in diethylether (20 mL), and the mixture was allowed to warm to room temperature and stirred at the same temperature for 24 hours. The resulting crystals were collected by filtration. The crystals were suspended in chloroform (400 mL), to which a solution of 2-hydrazinopyridine (34.3 g, 314 mmol) and conc. sulfuric acid (16.7 mL, 314 mmol) in water (300 mL) was added dropwise at room temperature, and the mixture was stirred at the same temperature for 72 hours. The organic layer was separated and the aqueous layer was extracted with chloroform. The organic layers were combined, washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (hexane:ethyl acetate=3:1 to 1:1) to give the title compound (30.0 g, 45% yield).
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
34.3 g
Type
reactant
Reaction Step Three
Quantity
16.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
sodium ethoxide ethanol
Quantity
280 g
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
45%

Identifiers

REACTION_CXSMILES
C(O)C.[O-]CC.[Na+].[C:8]([O:15][CH2:16][CH3:17])(=[O:14])[C:9](OCC)=O.[C:18](#[N:20])[CH3:19].[NH:21]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=1)[NH2:22].S(=O)(=O)(O)O>C(OCC)C.O>[NH2:20][C:18]1[N:21]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=2)[N:22]=[C:9]([C:8]([O:15][CH2:16][CH3:17])=[O:14])[CH:19]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
34.3 g
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Step Four
Name
Quantity
16.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Six
Name
sodium ethoxide ethanol
Quantity
280 g
Type
reactant
Smiles
C(C)O.[O-]CC.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at the same temperature for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
ADDITION
Type
ADDITION
Details
was added dropwise at room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with chloroform
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (hexane:ethyl acetate=3:1 to 1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=CC(=NN1C1=NC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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